1-Chloroisoquinoline-6-carboxylic acid

Description

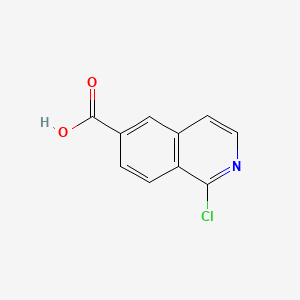

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRQFWSJKHQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695163 | |

| Record name | 1-Chloroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256787-42-4 | |

| Record name | 1-Chloroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-6-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-chloroisoquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and the targeted substitution pattern of a chloro group at the 1-position and a carboxylic acid at the 6-position offers a versatile platform for further derivatization and the development of novel therapeutic agents. This document details multiple strategic approaches, providing in-depth experimental protocols, mechanistic insights, and a comparative analysis of the different routes to empower researchers in their synthetic endeavors.

Introduction

The isoquinoline nucleus is a fundamental structural motif found in a wide array of natural products, particularly alkaloids, and synthetic pharmaceuticals exhibiting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific target molecule, this compound, is of significant interest due to the orthogonal reactivity of its functional groups. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the carboxylic acid at the 6-position provides a handle for amide bond formation or other modifications.[3][4] This guide explores three strategic and scientifically sound approaches to the synthesis of this valuable compound, each with its own merits and considerations.

Strategic Approaches to the Synthesis

The synthesis of this compound can be approached from several angles, primarily differing in the stage at which the key functional groups are introduced. We will explore three primary strategies:

-

Strategy A: Pomeranz-Fritsch Annulation of a Pre-functionalized Benzene Ring. This approach builds the isoquinoline core onto a commercially available benzene derivative that already contains a precursor to the carboxylic acid group.

-

Strategy B: Functional Group Interconversion of a Substituted Isoquinoline. This strategy begins with a readily synthesized 6-substituted isoquinoline, which is then elaborated to the target molecule.

-

Strategy C: Sandmeyer Reaction of 6-Aminoisoquinoline. This route utilizes a diazonium salt intermediate to introduce a cyano group at the 6-position, which is then hydrolyzed to the carboxylic acid.

The following sections will provide a detailed examination of each strategy, including reaction mechanisms, step-by-step protocols, and data tables.

Strategy A: Pomeranz-Fritsch Annulation of a Pre-functionalized Benzene Ring

This elegant strategy commences with a commercially available starting material, methyl 4-formylbenzoate, and constructs the isoquinoline ring system using the Pomeranz-Fritsch reaction.[5][6] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] The ester functionality serves as a protected form of the carboxylic acid throughout the ring-forming steps.

Workflow Diagram

Caption: Workflow for Strategy A.

Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a robust method for isoquinoline synthesis.[5][6] It proceeds in two stages: the formation of a Schiff base (benzalaminoacetal) from the condensation of an aldehyde with an aminoacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic cyclization.[5]

Protocol 1: Synthesis of Methyl Isoquinoline-6-carboxylate

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 4-formylbenzoate (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected.

-

Cyclization: Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. Carefully add the crude Schiff base dropwise to a stirred solution of concentrated sulfuric acid at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated aqueous solution of sodium hydroxide to pH > 9. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reactant | Molar Ratio | Notes |

| Methyl 4-formylbenzoate | 1.0 | Commercially available.[7] |

| Aminoacetaldehyde diethyl acetal | 1.1 | Excess to drive Schiff base formation. |

| p-Toluenesulfonic acid | 0.01 | Catalyst for imine formation. |

| Concentrated H₂SO₄ | - | Solvent and catalyst for cyclization. |

Step 2: Hydrolysis to Isoquinoline-6-carboxylic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Protocol 2: Synthesis of Isoquinoline-6-carboxylic Acid

-

Dissolve methyl isoquinoline-6-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 6-Carboxyisoquinolin-1(2H)-one

The conversion of isoquinoline-6-carboxylic acid to its corresponding 1-oxo derivative (isocarbostyril) is a critical step before chlorination. This transformation can be achieved through various methods, including oxidation of the isoquinoline N-oxide followed by rearrangement.

Step 4: Chlorination to this compound

The final step involves the chlorination of the lactam functionality. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[8]

Protocol 3: Synthesis of this compound

-

In a round-bottom flask, suspend 6-carboxyisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

-

Cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

-

Adjust the pH of the aqueous solution to neutral with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Reagent | Function | Notes |

| POCl₃ | Chlorinating agent | Used in excess as both reagent and solvent. |

| DMF (catalytic) | Activator | Can accelerate the reaction.[8] |

Strategy B: Functional Group Interconversion of a Substituted Isoquinoline

This strategy starts with a readily accessible 6-substituted isoquinoline, such as 6-methylisoquinoline or 6-bromoisoquinoline, and then converts the substituent at the 6-position into a carboxylic acid.

Workflow Diagram

Caption: Workflow for Strategy B, showcasing two alternative starting materials.

Route B1: Starting from 6-Methylisoquinoline

6-Methylisoquinoline can be synthesized via standard isoquinoline syntheses, such as the Skraup synthesis using p-toluidine. The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[9][10]

Protocol 4: Oxidation of 6-Methylisoquinoline

-

In a round-bottom flask, suspend 6-methylisoquinoline (1 equivalent) in a mixture of pyridine and water.

-

Heat the mixture to 80-90 °C and add potassium permanganate (KMnO₄, 2-3 equivalents) portion-wise over a period of 1-2 hours.

-

Maintain the temperature and stir for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with a dilute aqueous solution of sodium hydroxide.

-

Combine the filtrates and acidify with hydrochloric acid to precipitate the isoquinoline-6-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

The subsequent steps of lactam formation and chlorination would follow a similar procedure to that described in Strategy A (Protocols 2 and 3).

Route B2: Starting from 6-Bromoisoquinoline

6-Bromoisoquinoline can be prepared using the Pomeranz-Fritsch reaction starting from 4-bromobenzaldehyde.[8] The bromo substituent can then be converted to a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide.[11][12]

Protocol 5: Carboxylation of 6-Bromoisoquinoline

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a solution of 6-bromoisoquinoline (1 equivalent) in anhydrous THF dropwise to initiate the reaction.

-

Once the reaction has started, add the remaining solution of 6-bromoisoquinoline at a rate that maintains a gentle reflux.

-

Carboxylation: Cool the Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid and extract with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude isoquinoline-6-carboxylic acid.

The subsequent lactam formation and chlorination steps are analogous to those in Strategy A.

Strategy C: Sandmeyer Reaction of 6-Aminoisoquinoline

This strategy involves the diazotization of 6-aminoisoquinoline, followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce a cyano group at the 6-position.[13][14] The nitrile is then hydrolyzed to the target carboxylic acid.

Workflow Diagram

Sources

- 1. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer Reaction [organic-chemistry.org]

1-chloroisoquinoline-6-carboxylic acid chemical properties

An In-depth Technical Guide to 1-Chloroisoquinoline-6-Carboxylic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. By leveraging its distinct structural features—the isoquinoline scaffold, a reactive chlorine atom at the C1 position, and a versatile carboxylic acid moiety at the C6 position—researchers can access a diverse range of complex molecular architectures. This document synthesizes available data with established chemical principles to offer insights into its properties, reactivity, and synthetic utility for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound (CAS: 1256787-42-4) is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The strategic placement of the chloro and carboxylic acid groups dictates its chemical behavior and makes it a valuable intermediate for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that while some data is reported, other properties are predicted based on the structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1256787-42-4 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Alternate Names | 1-Chloro-6-carboxyisoquinoline, 1-Chloro-2-azanaphthalene-6-carboxylic acid | [1] |

| Physical State | Solid (Predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF (Predicted) | [3] |

Spectroscopic Signature

Direct experimental spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of its functional groups and comparison with structurally related compounds like 1-chloroisoquinoline and various isoquinoline-carbaldehydes.[3][4][5]

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 207.0087. A characteristic isotopic pattern with an M+2 peak at approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is predicted to show a downfield singlet for the carboxylic acid proton (>12 ppm), along with a series of signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the five protons on the isoquinoline ring system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the carboxylic acid carbonyl carbon (δ >165 ppm) and nine signals in the aromatic region (δ 120-150 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated: a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), C=C and C=N stretching vibrations from the aromatic ring (1400-1600 cm⁻¹), and a C-Cl stretch in the fingerprint region.[4]

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the carboxylic acid group, the C1-chloro substituent, and the isoquinoline nitrogen.

Plausible Synthetic Pathway

Caption: Plausible synthetic route to the target compound.

Chemical Reactivity

The molecule's reactivity is trifurcated, offering three distinct handles for chemical modification.

Caption: Key reactive sites on the molecule.

-

Reactivity of the Carboxylic Acid Group: This functional group behaves as a typical aromatic carboxylic acid.[7][8]

-

Acidity and Salt Formation: It readily deprotonates in the presence of a base to form carboxylate salts, enhancing aqueous solubility.[8]

-

Derivatization: It is a versatile handle for forming esters, amides, and acid chlorides through standard protocols (e.g., Fischer esterification, peptide coupling, or reaction with thionyl chloride).[9][10] These reactions are fundamental in drug design for creating prodrugs or modifying pharmacokinetics.

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to the corresponding primary alcohol, 1-(chloroisoquinolin-6-yl)methanol.[8]

-

-

Reactivity of the 1-Chloro Substituent: The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.

-

Nucleophilic Aromatic Substitution (SNAr): It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method to introduce diverse side chains.

-

Cross-Coupling Reactions: The C-Cl bond serves as an excellent site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the construction of complex biaryl systems or the introduction of alkyl, alkenyl, and alkynyl groups.

-

Experimental Protocol: Esterification

This protocol provides a standard procedure for converting the carboxylic acid to its corresponding methyl ester, a common step for improving solubility in organic solvents or for use as a protected intermediate.

Caption: Workflow for Fischer esterification.

Methodology: Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (serving as both solvent and reagent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Applications in Drug Discovery

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[11] The carboxylic acid functional group is also a key feature in over 450 marketed drugs, often acting as a critical pharmacophore for binding to biological targets.[12][13][14]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This compound provides a framework that can be elaborated through reactions at the chloro and acid positions to generate libraries of compounds for screening against various kinase targets.[11]

-

Bioisosteric Replacement: The carboxylic acid group can interact with biological targets, often through salt bridges with arginine or lysine residues.[12] It can also be replaced with bioisosteres (e.g., tetrazoles, hydroxamic acids) to fine-tune acidity, lipophilicity, and metabolic stability, a common strategy in lead optimization.[13][14]

-

Intermediate for Complex Synthesis: As a bifunctional building block, this compound is an ideal starting point for synthesizing more complex molecules. For instance, the chloro group can be used in a coupling reaction, followed by derivatization of the carboxylic acid to an amide, linking two different molecular fragments.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related 1-chloroisoquinoline provides a strong basis for safe handling procedures.[16][17][18][19]

-

Hazard Identification: Expected to be harmful if swallowed or in contact with skin.[16][18] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17][19]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][20]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed. It may be sensitive to air and moisture.[17][21]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.[16][17]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

References

- Thermo Fisher Scientific. (2025, September 7).

- LookChem. (n.d.). 1-Chloroisoquinoline.

- ChemicalBook. (2024, July 24). 1-Chloroisoquinoline.

- (2025, December 19).

- RecSupply. (n.d.).

- (2021, November 25).

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline-6-carbaldehyde.

- BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

- PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile.

- Frontier Specialty Chemicals. (n.d.). This compound.

- Ambeed.com. (n.d.). 19493-44-8|1-Chloroisoquinoline.

- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.

- BenchChem. (n.d.). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.

- Urunbaeva, Z. E., et al. (n.d.). Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride.

- BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.

- PubChem. (n.d.). Isoquinoline, 1-chloro-.

- BenchChem. (2025). Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.

- Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- LibreTexts. (2015, July 18).

- Zhou, G., et al. (2014).

- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95 19493-44-8.

- Horgan, C. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.

- Singh, A., & Singh, V. K. (2017, December). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.

- Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity.

- ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- ResearchGate. (n.d.).

- (n.d.). [4+2].

- Semantic Scholar. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijesm.co.in [ijesm.co.in]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [cora.ucc.ie]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. file1.lookchem.com [file1.lookchem.com]

- 18. fishersci.com [fishersci.com]

- 19. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. recsupply.com [recsupply.com]

- 21. asset.conrad.com [asset.conrad.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-6-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest

1-Chloroisoquinoline-6-carboxylic acid stands as a significant heterocyclic building block within the landscape of medicinal chemistry and organic synthesis. Its rigid isoquinoline scaffold, combined with the specific placement of a chloro-substituent and a carboxylic acid moiety, presents a unique combination of electronic and steric properties. These features make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. Understanding its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for its effective handling, reaction optimization, storage, and formulation. This guide provides a detailed examination of these properties, grounded in available data and established scientific principles, to empower researchers in their synthetic and developmental endeavors.

Core Physicochemical Characteristics

A summary of the primary physical and chemical identifiers for this compound is presented below. This data serves as a foundational reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 1256787-42-4 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [2][3] |

| Molecular Weight | 207.61 g/mol | [2][3] |

| Appearance | Off-white to light yellow powder | [3] |

| Melting Point | 284-286 °C | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); slightly soluble in water. | [3] |

| pKa (Predicted) | ~3.63 ± 0.30 (for isomer 1-chloro-isoquinoline-7-carboxylic acid) | [4] |

In-Depth Analysis of Key Physical Properties

Melting Point: A Gauge of Purity and Lattice Energy

The high melting point of 284-286 °C is indicative of a stable crystalline lattice structure.[3] This stability arises from a combination of intermolecular forces:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric or polymeric associations between molecules in the solid state.

-

π-π Stacking: The planar aromatic isoquinoline rings can stack, creating favorable van der Waals interactions.

-

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds contribute to the overall dipole moment of the molecule, enhancing intermolecular attraction.

From a practical standpoint, a sharp melting point range is a primary indicator of high purity. Any significant depression or broadening of this range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its largely nonpolar chloro-isoquinoline core.

-

Aqueous Solubility: The molecule is only slightly soluble in water.[3] While the carboxylic acid can engage in hydrogen bonding with water, the large, hydrophobic surface area of the fused aromatic rings and the chloro-substituent dominates, limiting its miscibility in aqueous media at neutral pH.

-

Organic Solubility: Its solubility in organic solvents like ethanol and acetone is significantly higher.[3] These solvents can solvate both the polar and nonpolar regions of the molecule effectively. The alkyl chains of ethanol can interact with the aromatic system, while its hydroxyl group can hydrogen bond with the carboxylic acid.

This dual nature is a critical consideration in drug development for absorption, distribution, metabolism, and excretion (ADME) profiling and for selecting appropriate solvent systems for chemical reactions and purification processes like recrystallization.

Caption: Duality of this compound's structure.

Acidity (pKa): The Ionizable Handle

The acidity is primarily governed by the stability of the conjugate base (carboxylate anion) formed upon deprotonation. The electron-withdrawing nature of the aromatic isoquinoline ring system and the chloro-substituent helps to delocalize the negative charge on the carboxylate, thereby stabilizing it and increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.

This pKa value is crucial for:

-

Predicting Ionization State: At physiological pH (~7.4), the compound will be almost exclusively in its deprotonated, anionic carboxylate form. This has profound implications for its biological interactions, membrane permeability, and solubility in physiological fluids.

-

Salt Formation: The acidic nature allows for the formation of stable salts with various bases, a common strategy used in drug development to improve solubility and bioavailability.

Experimental Protocols for Property Determination

To ensure data integrity, standardized, self-validating protocols must be employed.

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary in a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point (284 °C).[3]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

-

-

Validation: Perform the measurement in triplicate. A narrow range (<2 °C) is indicative of high purity.

Protocol: Solubility Assessment (Thermodynamic Shake-Flask Method)

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed, screw-cap vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Cease agitation and allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Caption: Standard workflow for physical property characterization.

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants.[3]

-

Shelf Life: Under these recommended conditions, the material has a reported shelf life of 2 years.[3]

-

Chemical Stability: As a carboxylic acid, it is stable under neutral and mildly acidic conditions. However, in the presence of strong bases, it will readily deprotonate to form the corresponding carboxylate salt. Care should be taken to avoid reaction with strong nucleophiles, which could potentially displace the chlorine atom at the 1-position under certain reaction conditions, although this bond is generally stable.

References

- 6-Carboxy-1-chloroisoquinoline, Industrial Chemicals. [Link]

Sources

An In-Depth Technical Guide to 1-Chloroisoquinoline-6-Carboxylic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-chloroisoquinoline-6-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Compound Identification and Properties

CAS Number: 1256787-42-4[1][2][3][4]

This compound is a key synthetic intermediate. The strategic placement of the chloro-, and carboxylic acid moieties on the isoquinoline scaffold allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1256787-42-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][3] |

| Molecular Weight | 207.61 g/mol | [1][3] |

| Physical State | Solid (Predicted) | [5] |

| Melting Point | 284-286 °C (for a related isomer) | |

| Solubility | Soluble in organic solvents like ethanol and acetone. |

Note: Some physical properties are predicted or based on closely related isomers and should be confirmed experimentally.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a multi-step process. A logical and well-established route involves the initial synthesis of a carbaldehyde precursor, followed by a selective oxidation to the desired carboxylic acid. This approach ensures high yields and purity.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of 1-Chloroisoquinoline-6-carbaldehyde (Precursor)

The synthesis of the aldehyde precursor can be accomplished via established methods such as the Pomeranz-Fritsch reaction to construct the isoquinoline core, followed by formylation using the Vilsmeier-Haack reaction.

Part 2: Oxidation to this compound

The selective oxidation of the aldehyde to a carboxylic acid is a critical step. The Pinnick oxidation is a highly effective and mild method, well-suited for substrates with sensitive functional groups.[5]

Experimental Protocol: Pinnick Oxidation [5]

-

Dissolution: Dissolve 1-chloroisoquinoline-6-carbaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

-

Addition of Reagents: Cool the solution to 0°C in an ice bath. Add 2-methyl-2-butene (10.0 equivalents) followed by sodium dihydrogen phosphate monohydrate (5.0 equivalents).

-

Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (4.0 equivalents) in deionized water. Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, maintaining an internal temperature below 10°C. The use of a chlorine scavenger like 2-methyl-2-butene is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information, with the carboxyl carbon resonating in the characteristic region of 170-185 ppm.[6] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]

-

Referencing: The solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C) can be used as an internal reference.[6]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring reaction progress.

Diagram of a Typical HPLC Workflow

Caption: A generalized workflow for HPLC analysis.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids. |

| Mobile Phase | A: 20 mM ammonium formate buffer, pH 3.7 B: Acetonitrile | A buffered mobile phase is essential for reproducible chromatography of acidic analytes. A gradient elution may be necessary. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic system of the isoquinoline ring provides strong UV absorbance. DAD allows for peak purity assessment. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Preparation | Dissolve in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).[7] | Ensures sample compatibility with the mobile phase and accurate quantification. |

Applications in Drug Discovery and Development

The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a chloro and a carboxylic acid group provides opportunities for further chemical modification and exploration of structure-activity relationships (SAR).

Potential Biological Activities

-

Antiviral Agents: Isoquinoline and quinoline derivatives have demonstrated significant antiviral activity, including against HIV.[8][9][10] The carboxylic acid moiety can be crucial for interacting with biological targets.

-

Kinase Inhibitors: The quinoline and isoquinoline cores are common features in kinase inhibitors.[11][12][13] The ability to functionalize the carboxylic acid group allows for the synthesis of libraries of compounds for screening against various kinases.

Diagram of the Role in Drug Discovery

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the development of novel compounds with a wide range of potential applications. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their advanced research endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde.

- ChemBuyersGuide.com, Inc. (n.d.). Frontier Specialty Chemicals.

- Hoffman Fine Chemicals. (n.d.). CAS RN 1256787-42-4 | this compound.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- AccelaChem. (n.d.). This compound.

- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4991.

- MDPI. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Viruses, 14(7), 1474.

- BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.

- ResearchGate. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Clark, J. (2023). Making Carboxylic Acids.

- LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.

- LCGC International. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing.

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131).

- PubMed. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217.

- MDPI. (2022). 2-(3-Bromophenyl)

- TSI Journals. (2017).

- OUCI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7763.

- OUCI. (n.d.). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase.

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.

- BenchChem. (2025). Navigating Selectivity: A Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde Analogs in Kinase Inhibition.

- ResearchGate. (2008). Characterization of HIV-1 Enzyme Reverse Transcriptase Inhibition by the Compound 6-Chloro-1,4-Dihydro-4-Oxo-1-(beta-D-Ribofuranosyl) Quinoline-3-Carboxylic Acid Through Kinetic and In Silico Studies. Current HIV Research, 6(3), 209-217.

- PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1164-1168.

Sources

- 1. appchemical.com [appchemical.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. scbt.com [scbt.com]

- 4. 169050-21-9,tert-butyl pyridazin-4-ylcarbamate, 95%-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]

- 12. Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase [ouci.dntb.gov.ua]

- 13. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Chloroisoquinoline-6-Carboxylic Acid in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug discovery and development. This guide provides a comprehensive technical overview of the solubility characteristics of 1-chloroisoquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document synthesizes theoretical principles with established, robust experimental protocols. It serves as a predictive framework and a practical laboratory guide for researchers. We will explore the physicochemical properties influencing solubility, present detailed methodologies for both thermodynamic and kinetic solubility determination, and provide an illustrative solubility profile based on first principles of organic chemistry.

Introduction and Physicochemical Analysis

This compound (MW: 207.61 g/mol ) is a substituted heterocyclic compound featuring an isoquinoline core.[1] Its structure is notable for three key functional regions that dictate its solubility behavior:

-

The Carboxylic Acid Group (-COOH): This acidic moiety is a strong hydrogen bond donor and acceptor. It imparts polarity and allows for significantly enhanced solubility in basic aqueous solutions and polar protic organic solvents.[2] The pKa of the carboxylic acid is a critical parameter influencing its charge state and, consequently, its solubility in different pH environments.[3]

-

The Isoquinoline Ring System: This bicyclic aromatic system includes a basic nitrogen atom. The ring itself is largely non-polar and hydrophobic, contributing to solubility in organic solvents that can engage in π-π stacking or have similar aromatic character.[4] The nitrogen atom can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which would increase aqueous solubility.

-

The Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group that adds to the molecule's overall lipophilicity and molecular weight, generally decreasing solubility in polar solvents like water.[4]

This combination of acidic, basic, and lipophilic functionalities makes this compound an amphoteric molecule with a complex solubility profile. Its behavior is not simply "polar" or "non-polar," but rather a nuanced interplay of these characteristics, leading to the classic "like dissolves like" principle being a primary, yet simplified, guide.[5]

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solid in a liquid solvent is governed by the thermodynamics of dissolution, balancing the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions.[6] Organic solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors or acceptors.[7][8]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.[8] The carboxylic acid group of the target molecule is expected to interact strongly with these solvents, suggesting moderate to good solubility.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile). These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[9] They are excellent at solvating a wide range of molecules. DMSO and DMF are particularly effective for compounds like this compound, as they can effectively solvate both the polar carboxylic acid group and the large non-polar ring system.[7]

-

Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and cannot engage in significant hydrogen bonding.[10] Due to the polar carboxylic acid group, this compound is expected to have very low solubility in these solvents.[8] Toluene, being aromatic, might show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π interactions.[9]

The following diagram illustrates the classification of solvents and the anticipated interactions.

Caption: Predicted interactions between solute functional groups and solvent classes.

Experimental Determination of Solubility

Accurate solubility data requires empirical measurement. Two primary methods are employed in drug discovery: the gold-standard thermodynamic (shake-flask) method and the high-throughput kinetic method.[11]

Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the most reliable technique.[12][13] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for an extended period until equilibrium is reached.[14]

-

Preparation: Add an excess amount (e.g., 2-5 mg, ensuring solid remains visible) of this compound to a glass vial (e.g., 1.5 mL).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours.[15] A 24-hour period is often sufficient, but longer times ensure equilibrium for poorly soluble compounds.[16]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent).[17]

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method.[3][5]

The workflow for this protocol is visualized below.

Caption: Workflow for the thermodynamic shake-flask solubility protocol.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early drug discovery for rapid assessment.[18][19] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[16][20] While less precise than thermodynamic solubility, it is much faster and requires less compound.[11]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[18]

-

Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2 µL) to the wells containing the test solvent (e.g., 98 µL of an aqueous buffer or organic solvent mixture).[19] This results in a final DMSO concentration of 2%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.[18]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering the plate and measuring the concentration of the dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[11][16]

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the concentration remaining in solution after filtration.[18]

Analytical Quantification by HPLC-UV

A robust HPLC method is critical for accurately quantifying the dissolved compound in solubility experiments.[5]

-

Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) from a known stock solution. The concentration range should bracket the expected sample concentrations.[5]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely in the 254-320 nm range for this chromophore).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995.[5]

-

Sample Quantification: Inject the diluted, filtered samples from the solubility experiment. Use the regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

Illustrative Solubility Data

While exhaustive experimental data for this compound is not publicly available, a representative solubility profile can be predicted based on its chemical structure and the principles discussed. The following table provides estimated solubility values intended as a starting point for experimental design.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Excellent H-bond acceptor, effectively solvates both polar and non-polar regions.[18] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | Similar to DMSO, highly effective polar aprotic solvent.[7] |

| Methanol | Polar Protic | 10 - 20 | Good H-bonding with -COOH, but the large aromatic core limits solubility compared to DMSO. |

| Ethanol | Polar Protic | 5 - 10 | Less polar than methanol, reducing its ability to solvate the carboxylic acid group.[2] |

| Acetonitrile | Polar Aprotic | 1 - 5 | Polar, but a weaker H-bond acceptor than DMSO/DMF. |

| Tetrahydrofuran (THF) | Ethereal | 1 - 5 | Moderately polar, can solvate the aromatic core but interacts poorly with the -COOH group.[9] |

| Ethyl Acetate | Carbonyl | < 1 | Moderately polar but not a strong H-bond partner.[21] |

| Dichloromethane (DCM) | Halogenated | < 0.1 | Relatively non-polar, poor solvent for the highly polar carboxylic acid.[9] |

| Toluene | Aromatic | < 0.1 | Non-polar, despite potential π-π stacking, cannot solvate the -COOH group.[10] |

| Hexane | Aliphatic | < 0.01 | Highly non-polar, energetically unfavorable to dissolve the polar solute.[10] |

Conclusion

The solubility of this compound is a complex function of its amphoteric and partially lipophilic nature. It is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, which can effectively accommodate all of its structural features. Moderate solubility is expected in polar protic solvents such as methanol, while poor solubility is anticipated in non-polar solvents like hexane and toluene. This guide provides the theoretical foundation and validated experimental protocols necessary for researchers to accurately determine the solubility of this compound in any organic solvent of interest, facilitating its effective use in synthesis, purification, and formulation for drug discovery applications.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- DC Fine Chemicals. (n.d.). Organic solvents: Complete Guide, Industrial Uses & Safety.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- BYJU'S. (n.d.). Organic Solvents.

- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- ChemHelpASAP. (2022, August 16). organic chemistry review - common organic solvents [Video]. YouTube.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate.

- Subramanian, S. (n.d.). CLASSIFICATION OF SOLVENTS.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Allen, G. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.

- marina1111. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum.

- Uddin, M. N., et al. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PCBIS. (n.d.). Thermodynamic solubility.

- Petruševska, M., et al. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.

- Enamine. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem.

- National Center for Biotechnology Information. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. PubChem.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- Brogdon, B. N., et al. (1999). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethanol. ResearchGate.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. physchemres.org [physchemres.org]

- 7. brofind.com [brofind.com]

- 8. idc-online.com [idc-online.com]

- 9. youtube.com [youtube.com]

- 10. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. byjus.com [byjus.com]

stability of 1-chloroisoquinoline-6-carboxylic acid under different conditions

An In-Depth Technical Guide to the Stability of 1-Chloroisoquinoline-6-Carboxylic Acid

Introduction: The Imperative of Stability in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. A molecule's ability to withstand various environmental stresses—such as changes in pH, temperature, and light—directly impacts its safety, efficacy, and shelf-life.[1][2] this compound is a heterocyclic compound of significant interest, often serving as a critical building block in the synthesis of complex pharmaceutical agents.[3][4] Its molecular architecture, featuring an isoquinoline core, a reactive chloro-substituent, and a carboxylic acid moiety, presents a unique stability profile that demands thorough investigation.

This guide provides a comprehensive technical overview of the stability of this compound. We will delve into its chemical properties, predict its degradation pathways based on functional group reactivity, and provide detailed, field-proven protocols for conducting forced degradation studies. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically rigorous and regulatory-compliant approach to stability assessment.[2][5]

Section 1: Physicochemical and Structural Analysis

Understanding the stability of this compound begins with a detailed analysis of its structure.

Caption: Molecular Structure of this compound.

-

Isoquinoline Core: The fused benzene and pyridine rings create an aromatic system. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the electron density of the entire scaffold.[6][7] It also provides a site for protonation in acidic media, which can alter the molecule's reactivity.[7]

-

1-Chloro Substituent: The chlorine atom at the C1 position is particularly significant. This position is alpha to the ring nitrogen, making it highly activated towards nucleophilic substitution. This is the most probable site for hydrolytic degradation.

-

6-Carboxylic Acid Group: The carboxylic acid at the C6 position is an electron-withdrawing group. It is the primary site for ionization, with a pKa that will dictate the molecule's charge and solubility at different pH values. While the C-C bond is robust, decarboxylation can be a concern under high thermal stress.

| Property | Predicted Value / Characteristic | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [8] |

| Molecular Weight | 207.61 g/mol | [8] |

| Physical State | Solid | [9] |

| Basicity (pKa) | The isoquinoline nitrogen is weakly basic (pKa of parent isoquinoline is ~5.14). | [7] |

| Acidity (pKa) | The carboxylic acid group is acidic. | - |

| Solubility | Limited solubility in water; soluble in organic solvents and dilute aqueous bases. | [7] |

Section 2: Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][5] This process is fundamental for developing and validating stability-indicating analytical methods.[2][10]

Caption: General experimental workflow for forced degradation studies.

Trustworthiness: The Self-Validating System

Every protocol must include a control sample—an aliquot of the stock solution stored under conditions that prevent degradation (e.g., refrigerated and protected from light). This control serves two purposes:

-

Baseline: It provides the initial purity profile (t=0) against which all stressed samples are compared.

-

Method Validation: It confirms that the analytical method itself does not cause degradation and that any observed impurities in stressed samples are not present in the original material.[11]

Detailed Experimental Protocols

Causality Behind Choices: The conditions below are selected to target specific, predictable chemical reactions based on the molecule's functional groups. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without overly complex secondary reactions.[12]

A. Acidic Hydrolysis

-

Rationale: To assess the susceptibility of the 1-chloro group to nucleophilic attack by water under acid-catalyzed conditions. Protonation of the ring nitrogen further activates the C1 position.

-

Protocol:

-

To 1 mL of a 1 mg/mL stock solution (in acetonitrile or methanol), add 1 mL of 1N HCl.

-

Incubate the mixture in a thermostatically controlled water bath at 60°C.

-

Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 1N NaOH and dilute with the mobile phase to the target concentration for analysis.[13]

-

B. Basic Hydrolysis

-

Rationale: To evaluate the stability against base-catalyzed hydrolysis. The hydroxyl ion is a strong nucleophile that can directly attack the C1 position.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

-

Maintain the mixture at room temperature, protected from light.

-

Withdraw aliquots at appropriate time points.

-

Neutralize the aliquot with an equivalent amount of 0.1N HCl and dilute with the mobile phase for analysis.[13]

-

C. Oxidative Degradation

-

Rationale: N-heterocyclic aromatic compounds can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening.[14][15] Hydrogen peroxide is a common oxidant used for this purpose.[1]

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Monitor the reaction by withdrawing aliquots at various time points.

-

Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute for analysis.

-

D. Thermal Degradation

-

Rationale: To assess the molecule's stability at elevated temperatures, which can induce reactions like decarboxylation or other forms of decomposition.[16][17] The study should be performed on both the solid material and a solution.

-

Protocol:

-

Solid State: Place a known quantity of the solid compound in a thermostatically controlled oven at 80°C. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

Solution State: Place a sealed vial of the stock solution in the 80°C oven. Withdraw aliquots at specified intervals, cool, and analyze.[11]

-

E. Photolytic Degradation

-

Rationale: To determine if the molecule is sensitive to light energy, which can promote radical reactions or other photochemical transformations.[18] Testing must comply with ICH Q1B guidelines.[19]

-

Protocol:

-

Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel set of samples, wrapped in aluminum foil, should be used as dark controls to separate light-induced degradation from thermal effects.

-

Analyze the exposed samples and dark controls at the end of the exposure period.[19]

-

Section 3: Predicted Degradation Pathways and Data Interpretation

Analysis of stressed samples is performed using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity assessment and a mass spectrometer (MS) for mass identification of degradants.[13]

Hydrolytic Pathway

The most anticipated degradation route is the hydrolysis of the 1-chloro substituent to form the corresponding 1-hydroxyisoquinoline, which exists in tautomeric equilibrium with the more stable 1-isoquinolone form.

Caption: Predicted hydrolytic degradation pathway.

Oxidative Pathway

Oxidation is likely to occur at the nitrogen atom, leading to the formation of an N-oxide. This is a common metabolic and degradation pathway for N-heterocycles.

Caption: Hypothesized pathway for oxidative degradation.[11]

Summarizing Quantitative Data

The results of the forced degradation studies should be tabulated to provide a clear overview of the molecule's stability profile.

Table 2: Hypothetical Forced Degradation Data for this compound after 24 hours

| Stress Condition | % Parent Compound Remaining | % Major Degradant 1 (Hydrolysis Product) | % Major Degradant 2 (Oxidative Product) | Total Impurities (%) | Mass Balance (%) |

| Control (t=24h) | 99.8 | < 0.05 | < 0.05 | 0.2 | 100.0 |

| 0.1N HCl, 60°C | 85.2 | 13.5 | < 0.1 | 14.6 | 99.8 |

| 0.1N NaOH, RT | 78.9 | 19.8 | < 0.1 | 20.9 | 99.8 |

| 3% H₂O₂, RT | 92.5 | < 0.1 | 6.8 | 7.4 | 99.9 |

| Thermal (80°C, solid) | 99.5 | < 0.05 | < 0.05 | 0.5 | 100.0 |

| Photolytic (ICH Q1B) | 97.1 | 1.2 | 0.8 | 2.8 | 99.9 |

Mass balance is calculated as (% Parent Remaining + % Total Impurities) and should be close to 100% for a validated method.[12]

Conclusion and Storage Recommendations

Based on the predicted reactivity and the framework of forced degradation studies, this compound is expected to be most susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid. It is likely to exhibit moderate sensitivity to oxidation and photolysis, while showing greater stability against thermal stress in the solid state.

Recommendations for Storage and Handling:

-

Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to minimize hydrolytic, oxidative, and photolytic degradation.[13]

-

pH Control: When used in solution, the pH should be maintained in a neutral to slightly acidic range to slow the rate of hydrolysis. Buffering systems should be considered for reactions or formulations.

-

Material Handling: Solutions should be prepared fresh and used promptly to avoid the accumulation of degradants.[13]

This technical guide provides the foundational knowledge and actionable protocols for a comprehensive stability assessment of this compound, ensuring that its quality and integrity are maintained throughout the drug development lifecycle.

References

- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed.

- A plausible mechanism for the oxidation of N‐heterocycles. ResearchGate.

- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.

- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).

- Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).

- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

- Forced Degradation Studies. MedCrave online.

- Photophysical properties of isoquinoline derivatives. ResearchGate.

- Product Class 5: Isoquinolines. Science of Synthesis.

- Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar.

- Forced Degradation Studies. SciSpace.

- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central.

- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.

- Isoquinoline. Science of Synthesis.

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

- Thermochemical Recycling and Degradation Strategies of Halogenated Polymers. PubMed Central.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central.

- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- HYDROLYSIS. University of California, Santa Barbara.

- Identification and Analysis of Halogenated Contaminants Formed in Thermal. Florida State University Libraries.

- Degradation of halogenated aliphatic compounds: the role of adaptation. PubMed.

- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed.

- Isoquinoline. Wikipedia.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 17. Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ema.europa.eu [ema.europa.eu]

commercial availability of 1-chloroisoquinoline-6-carboxylic acid

An In-Depth Technical Guide to the Commercial Availability of 1-Chloroisoquinoline-6-Carboxylic Acid For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, procurement, and quality verification of this compound. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds and approved pharmaceuticals.[1][2] As such, access to well-characterized and reliably sourced derivatives like this compound is critical for researchers in drug discovery and development. This document offers a practical framework for sourcing this key building block, from identifying commercial suppliers to implementing in-house quality control protocols, ensuring the integrity of starting materials for synthesis and screening campaigns.

Introduction: The Strategic Importance of the Isoquinoline Core